molecular formula C16H15NO3 B14444123 Methyl 2-[benzoyl(methyl)amino]benzoate CAS No. 75541-61-6

Methyl 2-[benzoyl(methyl)amino]benzoate

Cat. No.: B14444123
CAS No.: 75541-61-6
M. Wt: 269.29 g/mol
InChI Key: CJKVJNSAPXRDCP-UHFFFAOYSA-N
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Description

Methyl 2-[benzoyl(methyl)amino]benzoate is a chemical compound with the molecular formula C16H15NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of benzoic acid and contains both benzoyl and methylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[benzoyl(methyl)amino]benzoate can be synthesized through several methods. One common synthetic route involves the reaction between methyl benzoate and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -117°C . Another method includes the reaction between the corresponding 2-substituted benzoic acid and thionyl chloride in methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction temperature and time, are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[benzoyl(methyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl or methylamino groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[benzoyl(methyl)amino]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The exact mechanism of action of Methyl 2-[benzoyl(methyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may exhibit cholinergic properties and potentiate dopamine while partially inhibiting serotonin . These interactions can lead to various physiological effects, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Properties

CAS No.

75541-61-6

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 2-[benzoyl(methyl)amino]benzoate

InChI

InChI=1S/C16H15NO3/c1-17(15(18)12-8-4-3-5-9-12)14-11-7-6-10-13(14)16(19)20-2/h3-11H,1-2H3

InChI Key

CJKVJNSAPXRDCP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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